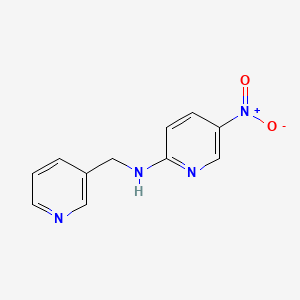

5-nitro-N-(pyridin-3-ylmethyl)pyridin-2-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-nitro-N-(pyridin-3-ylmethyl)pyridin-2-amine is a chemical compound with the molecular formula C11H10N4O2 . It is a derivative of pyridine, which is a basic heterocyclic organic compound with the chemical formula C5H5N .

Molecular Structure Analysis

The molecular structure of this compound consists of a pyridine ring attached to an amine group and a nitro group . The exact spatial arrangement of these groups can be determined through techniques such as X-ray crystallography .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound like this compound can be determined through various experimental methods. These properties may include melting point, boiling point, solubility, stability, and reactivity .Aplicaciones Científicas De Investigación

Chemical Reactions and Synthesis

5-nitro-N-(pyridin-3-ylmethyl)pyridin-2-amine is involved in various chemical reactions and synthesis processes. One study focuses on the reactions of amines and thiols with related compounds, leading to the formation of syn-addition or anti-addition products (Čikotienė et al., 2007). Another research article describes the synthesis of a series of 2-substituted-5-nitropyridines from 5-nitropyridine-2-sulfonic acid, showcasing the compound's versatility in synthesis (Bakke, 2004).

Domino Reactions and Synthesis of Pyrazolo[3,4-b]pyridines

In the field of organic chemistry, the compound plays a key role in domino reactions. For instance, a study demonstrates its use in the synthesis of novel N,3-dimethyl-5-nitro-1-aryl-1H-pyrazolo[3,4-b]pyridin-6-amines (Gunasekaran, Prasanna, & Perumal, 2014).

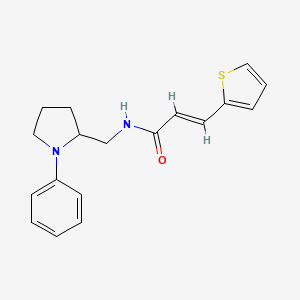

Organocatalysis

The compound has been identified as an efficient catalyst. A study shows its use in promoting the asymmetric Michael addition of ketones to nitroolefins, achieving high diastereoselectivities and enantioselectivities (Yu et al., 2011).

Metal-Organic Frameworks

Research into metal-organic frameworks (MOFs) has utilized derivatives of this compound. A study on the self-assembly of AgX salts and flexible unsymmetrical bis(pyridyl) ligands, including N-(pyridin-2-ylmethyl)pyridin-3-amine, has led to the creation of helical silver(I) coordination polymers (Zhang et al., 2013).

Novel Syntheses and Reactions

Further research includes the synthesis of 6-nitroderivatives of oxazolo[3,2-a]-pyridines and their reactions with nucleophiles, exploring the structural diversity and chemical reactivity of related compounds (Bush & Babaev, 2003).

Mecanismo De Acción

Propiedades

IUPAC Name |

5-nitro-N-(pyridin-3-ylmethyl)pyridin-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N4O2/c16-15(17)10-3-4-11(14-8-10)13-7-9-2-1-5-12-6-9/h1-6,8H,7H2,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWVKMVGNOIJINA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)CNC2=NC=C(C=C2)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-({[3-(2-Chloro-6-fluorophenyl)-5-methyl-4-isoxazolyl]carbonyl}amino)-2-phenylethyl 3-(2-chloro-6-fluorophenyl)-5-methyl-4-isoxazolecarboxylate](/img/structure/B2467350.png)

![1-((8-Methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-3-methylurea](/img/structure/B2467352.png)

![N-(5,6-dihydrobenzo[h]quinazolin-2-yl)-3-nitrobenzenecarboxamide](/img/structure/B2467353.png)

![4-[(1-Methylpyrazol-3-yl)methoxy]phenylamine](/img/structure/B2467355.png)

![1,6,7-trimethyl-3-(2-oxopropyl)-8-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2467357.png)

![2-(4-Fluorophenyl)-1-(4-(3-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)ethanone](/img/structure/B2467362.png)

![Ethyl 4-[(3-nitropyridin-2-yl)amino]benzoate](/img/structure/B2467373.png)